molecular formula C12H11N3O3S B5817335 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE

Cat. No.: B5817335
M. Wt: 277.30 g/mol
InChI Key: MMBFWVSIECDJRG-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE is a complex organic compound that features a pyridine ring and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE typically involves the condensation of an amino group with a pyridine-3-carbaldehyde derivative in the presence of a benzenesulfonate group. One common method involves the use of microwave-assisted synthesis, which enhances the reaction rate and yields . The reaction is carried out in a green reaction medium such as polyethylene glycol-400, with acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of non-toxic, biodegradable solvents like polyethylene glycol-400 is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE involves its interaction with specific molecular targets. For instance, it can inhibit microbial growth by interfering with essential enzymes or cellular processes . The compound may also induce oxidative stress in cancer cells, leading to cell death .

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c13-12(10-5-4-8-14-9-10)15-18-19(16,17)11-6-2-1-3-7-11/h1-9H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBFWVSIECDJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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